molecular formula C11H13NO3 B039829 (2S,4S)-4-phenoxypyrrolidine-2-carboxylic Acid CAS No. 113949-37-4

(2S,4S)-4-phenoxypyrrolidine-2-carboxylic Acid

Cat. No.: B039829
CAS No.: 113949-37-4
M. Wt: 207.23 g/mol
InChI Key: RWSHAZYNUOFZMI-UWVGGRQHSA-N
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Description

L-Proline, 4-phenoxy-, (4S)-: is a chemical compound that belongs to the family of amino acids. It is characterized by the presence of a phenoxy group attached to the fourth carbon of the proline ring in the (4S) configuration. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 4-phenoxy-, (4S)- can be achieved through various methods. One common approach involves the use of L-proline as a starting material. The phenoxy group is introduced through nucleophilic substitution reactions. For example, L-proline can react with phenol derivatives under suitable conditions to form the desired product. The reaction typically requires the presence of a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of L-Proline, 4-phenoxy-, (4S)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 4-phenoxy-, (4S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out in solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

L-Proline, 4-phenoxy-, (4S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in biological processes and its potential as a biochemical probe.

    Medicine: It has potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of L-Proline, 4-phenoxy-, (4S)- involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it can act as an organocatalyst, facilitating the formation of enamine intermediates that participate in various organic transformations. The compound’s unique structure allows it to interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    L-Proline: The parent compound without the phenoxy group.

    4-Hydroxy-L-Proline: A hydroxylated derivative of L-proline.

    L-Proline, 4-[4-(aminocarbonyl)phenoxy]-, (4S)-: A similar compound with an aminocarbonyl group instead of a phenoxy group

Uniqueness

L-Proline, 4-phenoxy-, (4S)- is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S,4S)-4-phenoxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSHAZYNUOFZMI-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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